![molecular formula C11H18O3 B14331602 6-[(Oxan-2-yl)oxy]hex-2-enal CAS No. 98076-79-0](/img/structure/B14331602.png)
6-[(Oxan-2-yl)oxy]hex-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Oxan-2-yl)oxy]hex-2-enal is an organic compound with the molecular formula C11H18O3. It is characterized by the presence of an oxane (tetrahydropyran) ring attached to a hexenal chain. This compound is a type of α,β-unsaturated aldehyde, which is known for its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxan-2-yl)oxy]hex-2-enal typically involves the reaction of hex-2-enal with oxane derivatives under controlled conditions. One common method is the ring-opening of cyclopropanols followed by oxidation. The reaction conditions often include the use of N-methylmorpholine N-oxide as an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using allyl bromides and cyclopropyl sulfonates. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-[(Oxan-2-yl)oxy]hex-2-enal undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: N-methylmorpholine N-oxide, chromium compounds.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted alkenes
Aplicaciones Científicas De Investigación
6-[(Oxan-2-yl)oxy]hex-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 6-[(Oxan-2-yl)oxy]hex-2-enal involves its reactivity as an α,β-unsaturated aldehyde. It can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial for its role in various synthetic pathways and biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Hexenal: Another α,β-unsaturated aldehyde with similar reactivity but lacking the oxane ring.
6-[(Tetrahydro-2H-pyran-2-yl)oxy]hex-2-enal: A stereoisomer with similar structural features.
Uniqueness
6-[(Oxan-2-yl)oxy]hex-2-enal is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
98076-79-0 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
6-(oxan-2-yloxy)hex-2-enal |
InChI |
InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h1,4,8,11H,2-3,5-7,9-10H2 |
Clave InChI |
FXRQMGQJKCTRFW-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
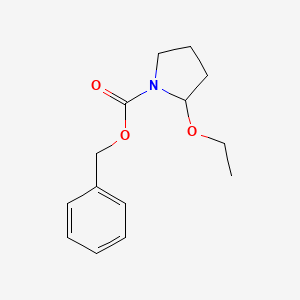


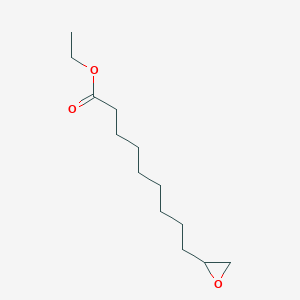
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

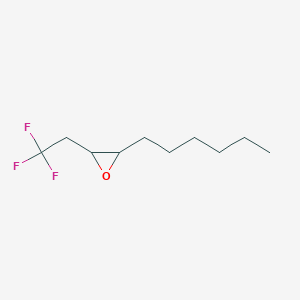
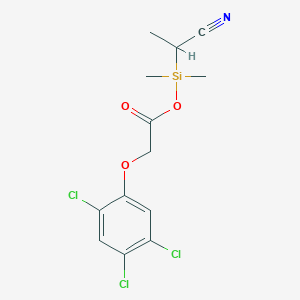
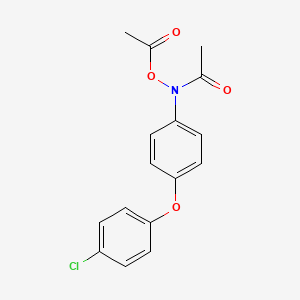
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)

